molecular formula C7H13N3O B12111639 [(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine

[(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine

Cat. No.: B12111639
M. Wt: 155.20 g/mol
InChI Key: SYCUIDHYMGQYSD-UHFFFAOYSA-N
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Description

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine (CAS 1781830-98-5) is a pyrazole-derived amine with the molecular formula C₇H₁₃N₃O and a molecular weight of 155.20 g/mol . Its structure features a pyrazole ring substituted with a methoxy group at position 3, a methyl group at position 1, and a methylamine moiety attached via a methylene bridge at position 2. The compound is of interest in medicinal and agrochemical research due to the versatility of pyrazole scaffolds in modulating biological activity .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-(3-methoxy-1-methylpyrazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C7H13N3O/c1-8-4-6-5-10(2)9-7(6)11-3/h5,8H,4H2,1-3H3

InChI Key

SYCUIDHYMGQYSD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=C1OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Materials: 3-methoxy-1-methyl-1H-pyrazole, formaldehyde, methylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 0-50°C.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares key structural and physicochemical properties of (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine with similar pyrazole-based amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine C₇H₁₃N₃O 155.20 3-methoxy, 1-methyl, 4-(methylamine methyl) Unknown (research interest in pyrazole cores)
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine C₁₄H₁₅N₅S 285.37 Thiazolyl, 4-methylphenyl, 3-methyl Potential agrochemical/medicinal applications
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Pyridinyl, cyclopropylamine, 3-methyl Synthesized via Cu-catalyzed coupling
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine C₈H₁₀N₅ 176.20 Pyrimidinyl, 3-methyl Melting point: 211–215°C; EI MS m/z 176
Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine C₁₀H₂₀ClN₃ 217.74 Propyl, ethylamine, 3-methyl Higher lipophilicity due to alkyl chains
Key Observations:

Thiazole-containing derivatives (e.g., 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine) may exhibit additional hydrogen-bonding interactions due to sulfur and nitrogen atoms, influencing binding affinity in biological systems . Alkyl chain variations (e.g., ethyl/propyl in ) increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

However, analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine are synthesized via copper-catalyzed coupling reactions using cesium carbonate and copper(I) bromide , suggesting possible applicability to the target compound.

Physicochemical and Functional Comparisons

Solubility and Stability:
  • The methoxy group in the target compound likely improves water solubility compared to 3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine , which has a pyrimidine ring (less polar) .
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine may exhibit stability challenges due to the cyclopropyl group’s strain, whereas the target compound’s methyl and methoxy substituents are less sterically demanding .

Biological Activity

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine, with the CAS number 1781830-98-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight:

  • Molecular Formula: C₇H₁₃N₃O
  • Molecular Weight: 155.20 g/mol

Structural Characteristics:
The compound features a pyrazole ring with a methoxy group and a methylamine side chain, which contributes to its biological activity.

The biological activity of (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole moiety allows for hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This compound may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine. Research indicates that compounds in this class exhibit cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46012.50
Hep-23.25
P81517.82

These values suggest that the compound is effective at relatively low concentrations, indicating significant potency against these cancer cell lines.

Anti-inflammatory Activity

Besides anticancer effects, pyrazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.

Case Studies

  • Cytotoxicity Assessment :
    In a study assessing the cytotoxic effects of various pyrazole derivatives, (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine was found to induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
  • Inhibition of Kinases :
    Another study focused on the inhibition of cyclin-dependent kinases (CDKs) by pyrazole derivatives, where (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methylamine showed promising results in inhibiting CDK2 with an IC50 value of 0.07 µM, highlighting its role in cell cycle regulation and cancer therapy.

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